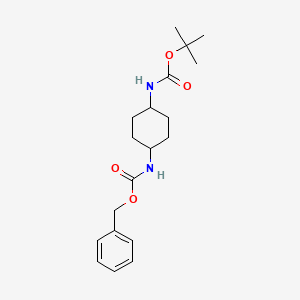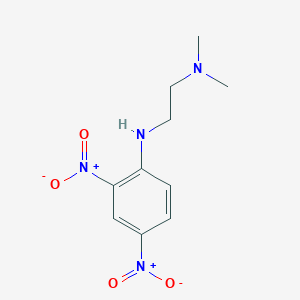
MFCD00010060
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Isobutyryl-2’-deoxyguanosine, also known by its identifier MFCD00010060, is an organic compound with the molecular formula C14H19N5O5. It is a derivative of deoxyguanosine, where the N2 position is modified with an isobutyryl group. This compound appears as a white crystalline solid and is primarily used in biological research, particularly in the synthesis and regulation of nucleic acids .
Vorbereitungsmethoden
The synthesis of N2-Isobutyryl-2’-deoxyguanosine typically involves a two-step process:
Reaction with Isobutyryl Chloride: 2’-deoxyguanosine reacts with isobutyryl chloride under alkaline conditions to form N2-Isobutyryl-2’-deoxyguanosine.
Purification and Crystallization: The product is then purified and crystallized to obtain the final compound.
Analyse Chemischer Reaktionen
N2-Isobutyryl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Substitution: It can participate in substitution reactions, particularly at the isobutyryl group, under appropriate conditions.
Hydrolysis: The isobutyryl group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Wissenschaftliche Forschungsanwendungen
N2-Isobutyryl-2’-deoxyguanosine is extensively used in scientific research due to its role in nucleic acid synthesis and regulation. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: It is used to study the structure, function, and biological activity of nucleic acids.
Medicine: Research involving this compound contributes to understanding genetic processes and developing therapeutic agents.
Industry: It is utilized in the production of nucleic acid-based products and in various biotechnological applications
Wirkmechanismus
The mechanism of action of N2-Isobutyryl-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The isobutyryl group at the N2 position can affect the hydrogen bonding and base-pairing properties of guanosine, thereby modulating the stability and conformation of nucleic acid structures .
Vergleich Mit ähnlichen Verbindungen
N2-Isobutyryl-2’-deoxyguanosine can be compared with other modified nucleosides such as:
N2-Isobutyryl-3-O-benzoyl-2-deoxyguanosine: This compound has an additional benzoyl group, which can further modify its chemical properties and biological activity.
2’-Deoxy-N2-isobutyrylguanosine: Similar to N2-Isobutyryl-2’-deoxyguanosine but with slight variations in the isobutyryl group positioning.
These comparisons highlight the unique structural modifications of N2-Isobutyryl-2’-deoxyguanosine, which contribute to its specific applications and properties.
Eigenschaften
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXEQFMTMICKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867740 |
Source


|
| Record name | 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B8805864.png)







![IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-](/img/structure/B8805924.png)

